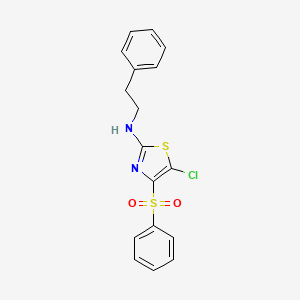

![molecular formula C17H15N3O2S2 B6420642 4-amino-5-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}thieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 881446-20-4](/img/structure/B6420642.png)

4-amino-5-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}thieno[2,3-d]pyrimidine-6-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-amino-5-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}thieno[2,3-d]pyrimidine-6-carboxylic acid” is a novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate derivative . It was prepared by cyclocondensation of 2-amino-3-cyano-thiophene and aryl nitriles in an acidic medium . The compound was designed based on structural optimization .

Synthesis Analysis

The synthesis of this compound involves the cyclocondensation of 2-amino-3-cyano-thiophene and aryl nitriles in an acidic medium . This process results in the formation of novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates substituted at the second position .Molecular Structure Analysis

The molecular structure of this compound was optimized using density functional theory (DFT) . The most stable conformers were selected based on energy analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the cyclocondensation of 2-amino-3-cyano-thiophene and aryl nitriles . The resulting compounds were then tested in vitro against human and mouse cell lines .Physical And Chemical Properties Analysis

The physicochemical parameters of the target 4-amino-thienopyrimidines were determined . Ligand efficiency and ligand lipophilicity efficiency were also calculated .科学的研究の応用

Anticancer Activity

This compound has shown promising results in the field of cancer research. It has demonstrated cytotoxicity and antiproliferative activity against MFC-7 and MDA-MB-231 breast cancer cell lines . The compound’s effects on these cell lines were tested in vitro, and it was found to be safe for use in subsequent experiments to establish its antitumor activity .

Anti-inflammatory Activity

Pyrimidines, including this compound, have been reported to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Antioxidant Activity

Pyrimidines, including this compound, are known to display antioxidant effects . This property makes them potentially useful in combating oxidative stress-related diseases .

Antimicrobial Activity

Thiophene derivatives, including this compound, have shown antimicrobial activity . This makes them potentially useful in the development of new antimicrobial drugs .

Industrial Applications

Thiophene derivatives, including this compound, are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .

Pharmaceutical Applications

Thiophene and its substituted derivatives, including this compound, have been applied on a large scale in the medical and pharmaceutical fields . They have been proven to be effective drugs in the present respective disease scenario .

Material Science Applications

Thiophene-mediated molecules, including this compound, have a significant role in the fabrication of organic light-emitting diodes (OLEDs) . This makes them potentially useful in the field of material science .

Synthesis Methods

The synthesis methods of this compound and its reactivities of the substituents linked to the ring carbon and nitrogen atoms have been studied . This information is crucial for researchers in the field of synthetic organic and medicinal chemistry .

作用機序

Target of Action

The primary targets of this compound are breast cancer cell lines MFC-7 and MDA-MB-231 . These cell lines are commonly used in cancer research to study the efficacy of potential anticancer agents. The compound has shown significant antiproliferative activity against these cell lines .

Mode of Action

The compound interacts with its targets by inhibiting the EGFR-TK enzyme . This enzyme is often overexpressed in various types of cancers, including breast cancer, and its inhibition can lead to the suppression of cancer cell growth .

Biochemical Pathways

The compound affects the EGFR signaling pathway . This pathway plays a crucial role in cell proliferation and survival. By inhibiting the EGFR-TK enzyme, the compound disrupts this pathway, leading to the inhibition of cancer cell growth .

Pharmacokinetics

The compound’sligand efficiency and ligand lipophilicity efficiency have been determined , which are important factors influencing its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.

Result of Action

The compound exhibits significant antiproliferative activity against the MFC-7 and MDA-MB-231 breast cancer cell lines . Specifically, it has shown an IC50 value of 4.3 ± 0.11 µg/mL (0.013 µM) against the MFC-7 cell line . This indicates that the compound is effective in inhibiting the growth of these cancer cells at relatively low concentrations.

Safety and Hazards

特性

IUPAC Name |

4-amino-5-methyl-2-[(E)-3-phenylprop-2-enyl]sulfanylthieno[2,3-d]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S2/c1-10-12-14(18)19-17(20-15(12)24-13(10)16(21)22)23-9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3,(H,21,22)(H2,18,19,20)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYYUCIYNSTCIP-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=NC(=C12)N)SCC=CC3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=NC(=NC(=C12)N)SC/C=C/C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-5-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}thieno[2,3-d]pyrimidine-6-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-3-[(furan-2-yl)methyl]-5-({2-[(2-methoxyethyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B6420566.png)

![2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B6420577.png)

![2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B6420582.png)

![(2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate](/img/structure/B6420590.png)

![(13Z)-16-acetyl-9-methyl-13-[(thiophen-2-yl)methylidene]-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0^{2,7}.0^{11,15}]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B6420592.png)

![4-chloro-3-(morpholine-4-sulfonyl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B6420601.png)

![2-[(5Z)-5-{[(4-fluorophenyl)carbamoyl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B6420617.png)

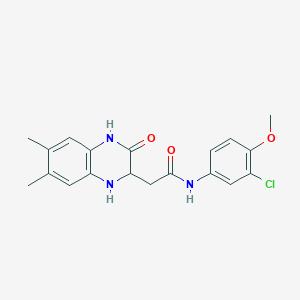

![ethyl 4-[4-({4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl}sulfanyl)butanamido]benzoate](/img/structure/B6420618.png)

![N-(4-bromophenyl)-3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B6420625.png)

![3-{[4-(dimethylamino)phenyl]carbamoyl}-2-(pentylamino)propanoic acid](/img/structure/B6420631.png)

![3-[(4-chlorophenyl)carbamoyl]-2-(hexylamino)propanoic acid](/img/structure/B6420634.png)

![4-ethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B6420657.png)